molecular formula C20H25N3S B216404 4-benzyl-N-(2-phenylethyl)-1-piperazinecarbothioamide

4-benzyl-N-(2-phenylethyl)-1-piperazinecarbothioamide

Cat. No. B216404
M. Wt: 339.5 g/mol
InChI Key: KWRFBJWHLQQGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-phenylethyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as BZP, and it belongs to the class of piperazine derivatives. BZP has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

BZP acts as a monoamine releaser, which means it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It does this by binding to the serotonin and norepinephrine transporters and inhibiting their reuptake. BZP also binds to the vesicular monoamine transporter, which increases the release of monoamines from presynaptic neurons.
Biochemical and Physiological Effects
BZP has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and sweating. BZP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in rats.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its ability to increase the release of neurotransmitters and its effects on the central nervous system. However, BZP has limitations, including its potential for abuse and toxicity. It is also difficult to obtain and is not widely available for research purposes.

Future Directions

Future research on BZP could focus on its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent. It could also be studied for its effects on the central nervous system and its role in drug addiction. Further research could also focus on the development of safer and more effective derivatives of BZP.

Synthesis Methods

BZP can be synthesized through various methods, including the reaction of benzyl chloride with 1-benzylpiperazine, followed by the reaction with 2-phenylethylamine and thiourea. Another method involves the reaction of 1-benzylpiperazine with benzyl isothiocyanate and 2-phenylethylamine. The yield of BZP from these methods ranges from 50% to 80%.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent. It has also been studied for its effects on the central nervous system, including its potential as a cognitive enhancer and its role in drug addiction. BZP has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in mood regulation and addiction.

properties

Product Name

4-benzyl-N-(2-phenylethyl)-1-piperazinecarbothioamide

Molecular Formula

C20H25N3S

Molecular Weight

339.5 g/mol

IUPAC Name

4-benzyl-N-(2-phenylethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H25N3S/c24-20(21-12-11-18-7-3-1-4-8-18)23-15-13-22(14-16-23)17-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,21,24)

InChI Key

KWRFBJWHLQQGIP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NCCC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NCCC3=CC=CC=C3

Origin of Product

United States

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